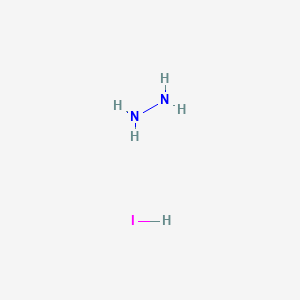

Hydrazine, monohydriodide

Description

Hydrazine monohydrate (N₂H₄·H₂O) is a hydrated form of hydrazine (N₂H₄), characterized by its lower freezing point (-51.7°C) compared to anhydrous hydrazine (1.4°C), making it advantageous for applications requiring liquid-phase stability across broader temperature ranges . It is widely employed as a reducing agent in organic synthesis, a precursor for hydrogen production via catalytic decomposition, and a critical reagent in materials science for reducing graphene oxide (GO) to conductive reduced graphene oxide (RGO) . Its reactivity stems from the nucleophilic hydrazine moiety, enabling condensation, cyclization, and hydrogen transfer reactions .

Properties

CAS No. |

10039-55-1 |

|---|---|

Molecular Formula |

H5IN2 |

Molecular Weight |

159.958 g/mol |

IUPAC Name |

hydrazine;hydroiodide |

InChI |

InChI=1S/HI.H4N2/c;1-2/h1H;1-2H2 |

InChI Key |

XLVPCRSPMUNYAD-UHFFFAOYSA-N |

SMILES |

NN.I |

Canonical SMILES |

[NH3+]N.[I-] |

Other CAS No. |

10039-55-1 |

Synonyms |

Hydrazine iodide |

Origin of Product |

United States |

Chemical Reactions Analysis

Redox Reactions

Hydrazine monohydroiodide participates in redox reactions due to the reducing nature of the ion. Notable examples include:

Oxidation by Iodine

In acidic media, N₂H₅I reacts with iodine () to produce nitrogen gas and iodide ions:

Metal Reduction

N₂H₅I reduces metal ions (e.g., Cu²⁺, Ag⁺) to their elemental forms:

This property is exploited in electroless plating and analytical chemistry .

Thermal Decomposition

Heating N₂H₅I triggers decomposition into volatile products:

The pathway is influenced by temperature and catalytic surfaces (e.g., alumina). Decomposition is highly exothermic () and can lead to explosive gas evolution .

Thermodynamic Data Table:

| Reaction | Products | Conditions |

|---|---|---|

| Thermal decomposition (200°C) | NH₃, N₂, HI | Catalytic surfaces |

| Oxidation by (acidic) | N₂, I⁻, H⁺ | pH < 3, 25°C |

Hydrazone Formation

N₂H₅I reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, critical in organic synthesis:

This reaction is faster with aldehydes than ketones and is pH-dependent .

Iodination Reactions

Under basic conditions, N₂H₅I serves as an iodine source in vinyl iodide synthesis (Barton reaction):

This mechanism involves diazo intermediates and iodocarbonium ions .

Research Gaps and Challenges

Comparison with Similar Compounds

Hydrazine (N₂H₄)

- Physical Properties: Pure hydrazine has a higher freezing point (1.4°C) and is more toxic than its monohydrate.

- Reactivity: Both compounds act as reducing agents, but the monohydrate’s water content moderates reactivity, reducing unintended side reactions in some syntheses. For example, hydrazine monohydrate achieves 90–98% yields in ketal intermediate formation, whereas anhydrous hydrazine may overreact with carbonyl groups, lowering efficiency to 45–50% .

- Applications: Hydrazine monohydrate is preferred in fuel cell hydrogen production due to its lower freezing point, while anhydrous hydrazine is used in rocket propellants .

Hydrazine Sulfate (N₂H₆SO₄)

- Structure : A salt formed by hydrazine and sulfuric acid.

- Reactivity: Less nucleophilic than hydrazine monohydrate due to the sulfate counterion. Primarily used in pharmaceutical intermediates (e.g., hydralazine hydrochloride) .

- Solubility: Limited water solubility (3.0 g/100 mL at 20°C) compared to the monohydrate’s miscibility .

Hydrazine Hydrochloride (N₂H₅Cl)

- Structure : A hydrochloride salt of hydrazine.

- Applications: Used in drug synthesis (e.g., antihypertensive agents) and azo dye preparation. Unlike the monohydrate, its acidic nature facilitates protonation-dependent reactions .

Hydrazine Phosphate (H₇N₂O₄P)

- Structure : A phosphate salt of hydrazine.

- Role: Functions as a buffering agent in specific reactions, contrasting with the monohydrate’s reductive utility .

Hydrazones and Azo Derivatives

- Synthesis: Hydrazine monohydrate reacts with aldehydes/ketones to form hydrazones, which exhibit biological activities (e.g., anticancer, antimicrobial) .

- Efficiency : Yields for hydrazone derivatives range from 70% to 96%, depending on reaction conditions .

Data Tables

Table 1: Physical and Functional Properties

Table 2: Reaction Efficiency Comparison

Catalytic Decomposition for Hydrogen Production

Hydrazine monohydrate decomposes into H₂ and N₂ over catalysts like Ni or MoS₂, producing impurity-free hydrogen for fuel cells. Its selectivity (up to 98% H₂) surpasses anhydrous hydrazine, which may form ammonia byproducts .

Graphene Oxide Reduction

Hydrazine monohydrate reduces GO to RGO at a ratio of 1 µl reagent per 3 mg GO, expanding interlayer spacing (26.4 Å) and enhancing electrical conductivity .

Q & A

Q. How can elemental profiling techniques ensure the purity of hydrazine monohydriodide in space applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.